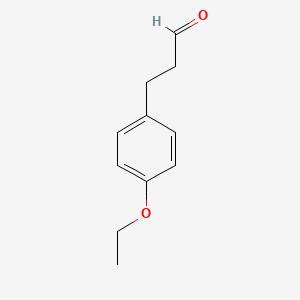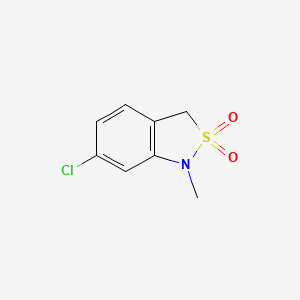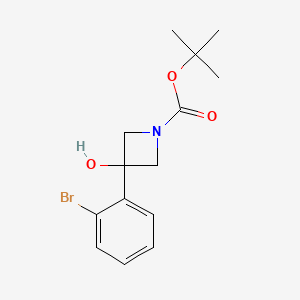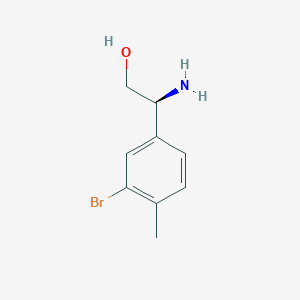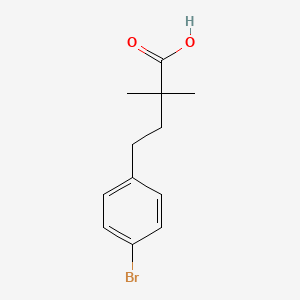
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically involve the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps to ensure the high purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to verify the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium tetraphenylborate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution: Sodium tetraphenylborate is commonly used for substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives and reduced forms of the original compound .
Applications De Recherche Scientifique
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research has explored its use in developing new therapeutic agents for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can cause depolarization effects on the transmembrane potential difference in certain cells, affecting their function . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the butanoic acid moiety.
4-Bromophenylboronic acid: Contains a boronic acid group instead of the butanoic acid moiety.
4-Bromophenol: Features a hydroxyl group on the phenyl ring instead of the butanoic acid moiety.
Uniqueness
4-(4-Bromophenyl)-2,2-dimethylbutanoic acid is unique due to its specific combination of a bromine-substituted phenyl ring and a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15BrO2 |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,11(14)15)8-7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,15) |
Clé InChI |
ZWCFOUUVNZABHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC=C(C=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


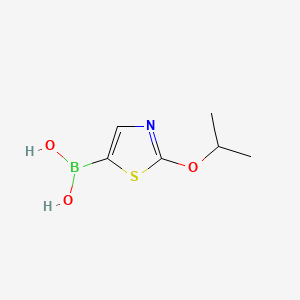
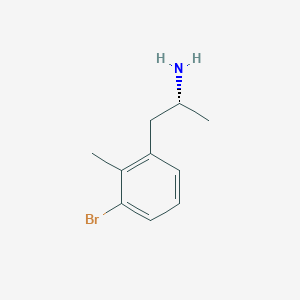
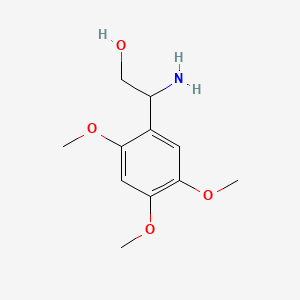
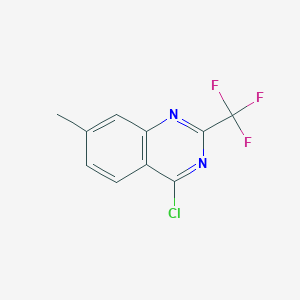
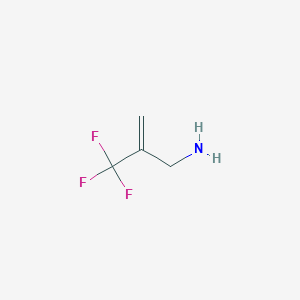

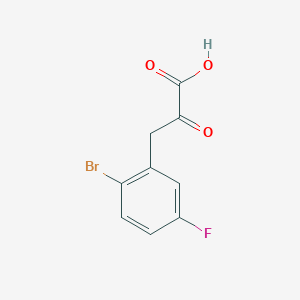
![2-{1-[2-(morpholin-4-yl)ethyl]piperidin-2-yl}-3-propyl-6-(trifluoromethoxy)-1H-indoledihydrochloride](/img/structure/B13552391.png)
